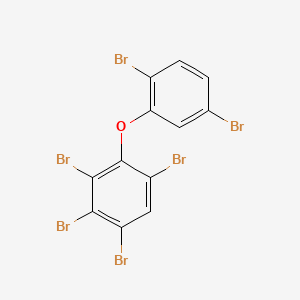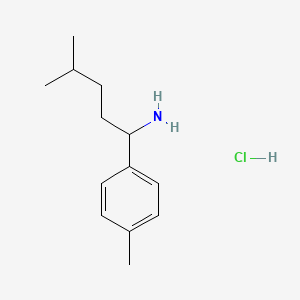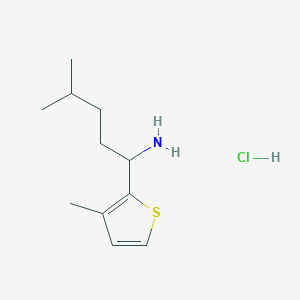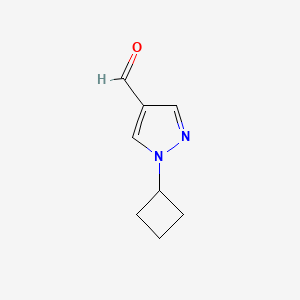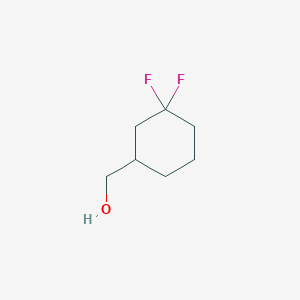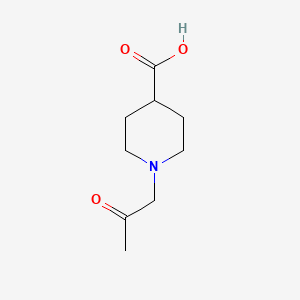
2,2',5-Tribromodiphenyl ether
概要
説明
2,2’,5-Tribromodiphenyl ether is a brominated compound . It is an isomer of PBB 37, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Molecular Structure Analysis
The molecular formula of 2,2’,5-Tribromodiphenyl ether is C12H7Br3O . The structure consists of two aromatic rings connected by an oxygen atom, with three bromine atoms attached to the carbon atoms .Physical and Chemical Properties Analysis
2,2’,5-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 359.9±42.0 °C at 760 mmHg, and a flash point of 147.0±26.4 °C . It has a molar refractivity of 75.8±0.3 cm3 and a molar volume of 208.6±3.0 cm3 .科学的研究の応用
Metabolite Identification
- Hydroxylated Metabolites Analysis : Research has identified various hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs) like 2,2',5-Tribromodiphenyl ether in animal models. This includes the identification of hydroxylated tribrominated and tetrabrominated diphenyl ethers in rat faeces after exposure, providing insight into metabolic pathways and potential environmental and health impacts (Marsh et al., 2006).
Environmental Fate and Transformation
- Atmospheric and Aquatic Transformation : Studies have explored the mechanisms and kinetics of PBDEs in different environments. For instance, research on 2,4,4'-Tribrominated diphenyl ether (a related compound) has shown how these compounds transform in atmospheric and water conditions, indicating the potential environmental pathways and degradation processes of similar compounds like this compound (Cao et al., 2013).
Biodegradation and Toxicology
- Biodegradation in Soil : The biodegradation kinetics of brominated flame retardants, including compounds like this compound, in both aerobic and anaerobic soils, have been studied. This research helps understand the persistence and breakdown of these compounds in soil environments (Nyholm et al., 2010).
- Photodegradation Studies : Studies on the photodegradation of PBDEs in various conditions, such as under UV irradiation, provide insights into how compounds like this compound might degrade in the presence of sunlight and the formation of secondary pollutants (Wang et al., 2013).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as polybrominated diphenyl ethers (pbdes), have been known to affect hormone levels in the thyroid gland .
Mode of Action
It’s worth noting that pbdes, a class of organobromine compounds used as flame retardants, have been associated with neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Biochemical Pathways
A study on a related compound, 2,2′,4,4′-tetrabrominated diphenyl ether (bde-47), suggests that it transforms via hydroxylation .
Result of Action
Pbdes have been associated with long-term adverse health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,5-Tribromodiphenyl ether. For instance, PBDEs strongly bind to sediments and soils due to their low water solubility and high lipophilicity . They degrade in the environment by debromination reactions, forming more toxic, lower brominated PBDE congeners .
生化学分析
Biochemical Properties
2,2’,5-Tribromodiphenyl ether interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,5-Tribromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone function .
Cellular Effects
2,2’,5-Tribromodiphenyl ether has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,5-Tribromodiphenyl ether has been linked to alterations in the expression of genes involved in oxidative stress and inflammation. This compound can also disrupt calcium homeostasis in cells, leading to impaired cellular function .
Molecular Mechanism
The molecular mechanism of 2,2’,5-Tribromodiphenyl ether involves its ability to bind to and inhibit the activity of certain enzymes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of reactive oxygen species and subsequent oxidative stress. Additionally, 2,2’,5-Tribromodiphenyl ether can interfere with the normal function of thyroid hormone receptors, potentially disrupting endocrine signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5-Tribromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to 2,2’,5-Tribromodiphenyl ether has been associated with persistent oxidative stress and inflammation in cells. In vitro studies have shown that the compound can accumulate in cells over time, leading to prolonged cellular effects .
Dosage Effects in Animal Models
The effects of 2,2’,5-Tribromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and cellular function. At high doses, it can lead to significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
2,2’,5-Tribromodiphenyl ether is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the formation of hydroxylated metabolites, which can be further conjugated and excreted from the body. These metabolic processes can influence the overall toxicity of the compound, as some metabolites may be more toxic than the parent compound .
Transport and Distribution
Within cells and tissues, 2,2’,5-Tribromodiphenyl ether is transported and distributed through interactions with transport proteins and lipid membranes. The compound can accumulate in adipose tissue due to its lipophilic nature. It can also cross the blood-brain barrier, leading to potential neurotoxic effects. The distribution of 2,2’,5-Tribromodiphenyl ether within the body can influence its overall toxicity and persistence .
Subcellular Localization
2,2’,5-Tribromodiphenyl ether is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. For example, the compound’s presence in the endoplasmic reticulum can lead to the inhibition of cytochrome P450 enzymes, while its accumulation in mitochondria can cause mitochondrial dysfunction and oxidative stress .
特性
IUPAC Name |
1,4-dibromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZLXBWRNJAGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879853 | |
| Record name | BDE-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407606-55-7 | |
| Record name | 2,2',5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407606557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P6H1RD27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


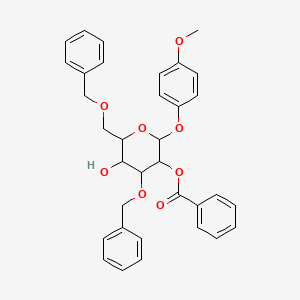
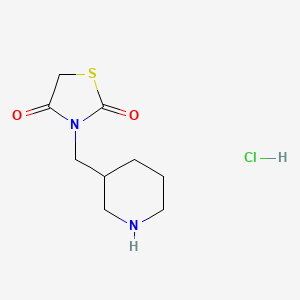
![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)


![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
